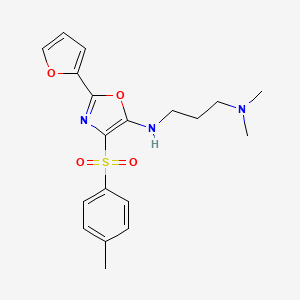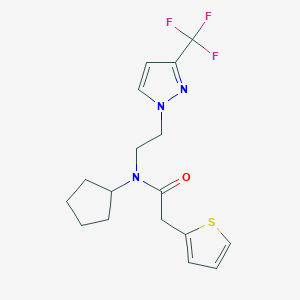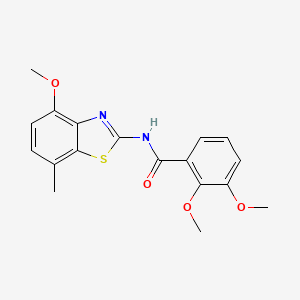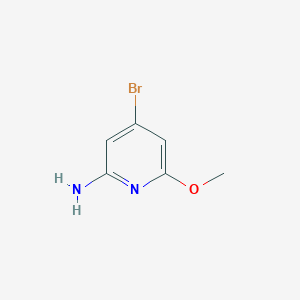![molecular formula C17H13F3N4O2S B2790559 2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 478062-90-7](/img/structure/B2790559.png)
2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" is a complex organic molecule known for its unique chemical structure. The combination of a pyrrole ring, a thiophene ring, and a hydrazinecarboxamide group contributes to its chemical stability and reactivity. This compound has been studied for various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" generally involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, such as 3-(1H-pyrrol-1-yl)-2-thiophenecarbonyl chloride, through chlorination reactions. This intermediate is then reacted with N-(3-trifluoromethylphenyl)hydrazinecarboxamide under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production methods typically optimize reaction conditions to enhance yield and purity. Techniques such as refluxing, cooling, and solvent extraction are commonly employed. Catalysts and specific reaction temperatures are chosen to ensure efficient and reproducible synthesis.
化学反応の分析
Types of Reactions: "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, common oxidizing agents like potassium permanganate or chromium trioxide can be used. Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions typically employ halogenated reagents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield derivatives with additional functional groups, while reduction may simplify the structure by removing certain elements.
科学的研究の応用
In Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel materials.
In Biology and Medicine: This compound has potential applications in drug development due to its ability to interact with biological targets. Research studies have investigated its efficacy in inhibiting specific enzymes or receptors, making it a candidate for therapeutic agents.
In Industry: Industrial applications include its use in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of various products.
作用機序
The mechanism of action for "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide" involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active sites of enzymes, inhibiting their function or modulating their activity. Pathways involved in its action often include signal transduction mechanisms or metabolic processes, leading to desired biological effects.
類似化合物との比較
Comparison: Compared to similar compounds, this molecule stands out due to its combination of pyrrole, thiophene, and hydrazinecarboxamide groups
Similar Compounds: Other compounds with similar structures include derivatives of pyrrole and thiophene rings, such as 2-[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl chloride and N-(3-trifluoromethylphenyl)hydrazine. none of these analogs offer the same versatility in reactions and applications as the compound .
There's your deep dive into "2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide." What got you interested in this compound?
特性
IUPAC Name |
1-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-4-3-5-12(10-11)21-16(26)23-22-15(25)14-13(6-9-27-14)24-7-1-2-8-24/h1-10H,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVHWLBMPVDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2790476.png)
![1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2790477.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2790478.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2790479.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide](/img/structure/B2790487.png)


![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)

![N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2790494.png)


